Ethyl 3-aminobenzofuran-2-carboxylate
Overview
Description
- Ethyl 3-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₁NO₃.
- It is also known by other names, including 3-Aminobenzofuran-2-carboxylic Acid Ethyl Ester and Ethyl 3-Aminocoumarilate.
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions, which can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula indicates the composition of atoms (C₁₁H₁₁NO₃).
- The structure consists of a benzofuran ring with an ethyl ester group attached.
Chemical Reactions Analysis
- Research papers detail the reactions involved in its synthesis and potential transformations.
Physical And Chemical Properties Analysis
- Ethyl 3-aminobenzofuran-2-carboxylate is a solid with a melting point of 77-81°C.
- It has specific molecular weight, refractive index, and polar surface area.
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Ethyl 3-aminobenzofuran-2-carboxylate is used in the synthesis of pharmacologically active compounds. For instance, it is involved in the production of benzofuro[3,2-e]-1,4-diazepines, which have been evaluated for antimicrobial and anticonvulsant activities (Basavaraja, Vaidya, & Chandrashekhar, 2008).
Fabrication of Optical Materials
This compound has applications in the fabrication of optical materials. For example, it has been used in the synthesis of pyrimidine fused quinolone carboxylate moiety for photodiode applications, showcasing remarkable optical behavior suitable for manufacturing organic photodiodes (Elkanzi et al., 2020).
Production of Antitumor Agents
Ethyl 3-aminobenzofuran-2-carboxylate is also involved in creating compounds with potential antitumor properties. For instance, its reaction with guanidine and other components has led to the production of compounds tested in vitro against human tumor cell lines, showing biological specificity towards certain cell types (Klimova et al., 2012).
Development of Antibacterial Agents
The compound plays a role in the synthesis of antibacterial agents. For example, derivatives of ethyl-2-chloroquinoline-3-carboxylates, which are synthesized using ethyl 3-aminobenzofuran-2-carboxylate, have shown moderate in vitro antibacterial activity against specific bacterial strains (Krishnakumar et al., 2012).
Synthesis of Neuroprotective Compounds
Ethyl 3-aminobenzofuran-2-carboxylate is a precursor in synthesizing neuroprotective compounds. For instance, its derivative, ITH4012, has shown potential as a neuroprotectant and acetylcholinesterase inhibitor, indicating use in treating neurodegenerative diseases (Orozco et al., 2004).
Carboxylation in Drug Synthesis
This compound is utilized in carboxylation processes for synthesizing drugs. It has been used in reactions involving alkali metal salts of ethylcarbonic acid, leading to the development of efficient technologies for preparing drugs with various medical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Safety And Hazards
- It is classified as harmful if swallowed (H302).
- Safety precautions include avoiding ingestion and proper handling.
Future Directions
- Further studies can explore its pharmacological properties and potential as a natural drug lead compound.
properties
IUPAC Name |
ethyl 3-amino-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOARNMOPCOJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366286 | |
Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminobenzofuran-2-carboxylate | |
CAS RN |
39786-35-1 | |
Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.